7-Benzyl-1,3-dimethyl-8-propoxy-3,7-dihydro-1H-purine-2,6-dione
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Overview
Description
7-Benzyl-1,3-dimethyl-8-propoxy-3,7-dihydro-1H-purine-2,6-dione: is a chemical compound with the molecular formula C17H20N4O3 and a molecular weight of 328.374 g/mol . It is a derivative of purine, a heterocyclic aromatic organic compound that is widely found in nature and is a fundamental component of nucleic acids.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Benzyl-1,3-dimethyl-8-propoxy-3,7-dihydro-1H-purine-2,6-dione typically involves the alkylation of 1,3-dimethylxanthine with benzyl bromide and propyl bromide under basic conditions . The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) or sodium hydride (NaH).
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzyl alcohol or benzaldehyde derivatives.
Reduction: Reduction reactions can occur at the carbonyl groups, potentially converting them into hydroxyl groups.
Substitution: The propoxy group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions.
Major Products:
Oxidation: Benzyl alcohol, benzaldehyde derivatives.
Reduction: Hydroxyl derivatives.
Substitution: Various alkyl or aryl substituted purine derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals .
Biology: In biological research, it serves as a probe to study enzyme interactions and receptor binding due to its structural similarity to naturally occurring purines .
Medicine: Potential therapeutic applications include its use as an anti-inflammatory agent, given its structural resemblance to xanthine derivatives like caffeine and theobromine, which have known biological activities .
Mechanism of Action
The mechanism of action of 7-Benzyl-1,3-dimethyl-8-propoxy-3,7-dihydro-1H-purine-2,6-dione is not fully understood. it is believed to interact with purinergic receptors and enzymes involved in purine metabolism . These interactions can modulate various biochemical pathways, potentially leading to anti-inflammatory and other therapeutic effects.
Comparison with Similar Compounds
Caffeine (1,3,7-Trimethylxanthine): A well-known stimulant with similar structural features.
Theobromine (3,7-Dimethylxanthine): Found in chocolate, with mild stimulant and diuretic effects.
Theophylline (1,3-Dimethylxanthine): Used in the treatment of respiratory diseases like asthma.
Uniqueness: 7-Benzyl-1,3-dimethyl-8-propoxy-3,7-dihydro-1H-purine-2,6-dione is unique due to the presence of the benzyl and propoxy groups, which can confer distinct chemical and biological properties compared to other xanthine derivatives .
Properties
CAS No. |
476480-27-0 |
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Molecular Formula |
C17H20N4O3 |
Molecular Weight |
328.4 g/mol |
IUPAC Name |
7-benzyl-1,3-dimethyl-8-propoxypurine-2,6-dione |
InChI |
InChI=1S/C17H20N4O3/c1-4-10-24-16-18-14-13(15(22)20(3)17(23)19(14)2)21(16)11-12-8-6-5-7-9-12/h5-9H,4,10-11H2,1-3H3 |
InChI Key |
UCHJEZQIYHYQKL-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=NC2=C(N1CC3=CC=CC=C3)C(=O)N(C(=O)N2C)C |
Origin of Product |
United States |
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